molecular formula C7H7NO3S B13735130 Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-

Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-

Cat. No.: B13735130
M. Wt: 185.20 g/mol
InChI Key: ZGMGNPMBXULDIQ-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- is a chemical compound with the molecular formula C7H7NO3S It is known for its unique structure, which includes a cyclobutenone ring substituted with a methylthio group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutenone derivative with a methylthio group and an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- involves its interaction with molecular targets through its functional groups. The cyclobutenone ring and methylthio group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

N-(2-methylsulfanyl-3,4-dioxocyclobuten-1-yl)acetamide

InChI

InChI=1S/C7H7NO3S/c1-3(9)8-4-5(10)6(11)7(4)12-2/h1-2H3,(H,8,9)

InChI Key

ZGMGNPMBXULDIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C1=O)SC

Origin of Product

United States

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